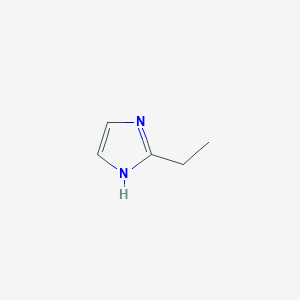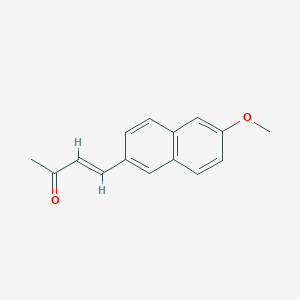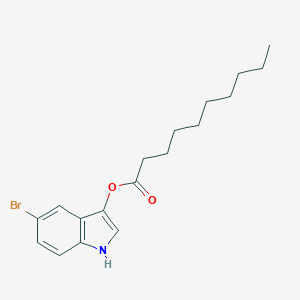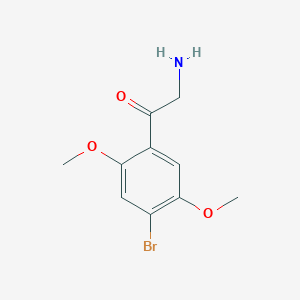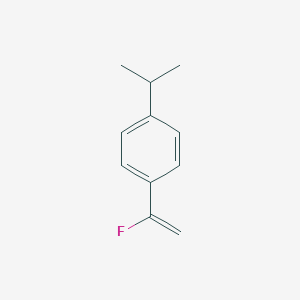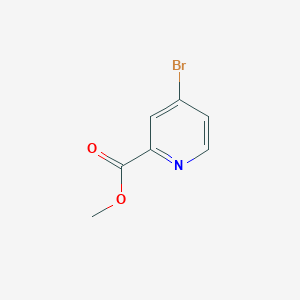![molecular formula C7H4FNS B144599 7-Fluorobenzo[d]isothiazole CAS No. 139036-98-9](/img/structure/B144599.png)
7-Fluorobenzo[d]isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluorobenzo[d]isothiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound belongs to the family of isothiazole derivatives and possesses a fluorine atom at the 7th position of the benzene ring.
Mecanismo De Acción
The mechanism of action of 7-Fluorobenzo[d]isothiazole is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various cellular pathways involved in cancer, inflammation, and microbial growth. For instance, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival. Moreover, this compound has been reported to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have reported that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of various enzymes involved in inflammation. Furthermore, this compound has been reported to disrupt the cell membrane of bacterial and fungal strains, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Fluorobenzo[d]isothiazole in lab experiments is its high potency and selectivity towards cancer cells, inflammation, and microbial growth. Moreover, this compound has a relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which may limit its therapeutic applications.
Direcciones Futuras
Several future directions can be explored for the development of 7-Fluorobenzo[d]isothiazole. One of the potential directions is the modification of its chemical structure to enhance its selectivity and reduce its toxicity towards normal cells. Moreover, the combination of this compound with other therapeutic agents may lead to synergistic effects and improve its therapeutic efficacy. Additionally, the use of this compound in targeted drug delivery systems may enhance its specificity towards cancer cells and reduce its toxicity towards normal cells.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in cancer, inflammation, and infectious diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is required to fully understand the potential of this compound and its clinical applications.
Métodos De Síntesis
The synthesis of 7-Fluorobenzo[d]isothiazole can be achieved through various methods, including cyclization reactions, nucleophilic substitution reactions, and condensation reactions. One of the commonly used methods is the cyclization reaction of 2-aminobenzoyl fluoride with sulfur in the presence of a catalyst such as copper powder or iron powder. This method yields this compound with a high yield and purity.
Aplicaciones Científicas De Investigación
7-Fluorobenzo[d]isothiazole has shown potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains.
Propiedades
Número CAS |
139036-98-9 |
|---|---|
Fórmula molecular |
C7H4FNS |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
7-fluoro-1,2-benzothiazole |
InChI |
InChI=1S/C7H4FNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H |
Clave InChI |
BLCKJQHQAZXAOL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)SN=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)F)SN=C2 |
Sinónimos |
1,2-Benzisothiazole,7-fluoro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
